

# A Technical Guide to 1,8-Diiodooctane: Commercial Availability, Purity, and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,8-Diiodooctane**

Cat. No.: **B1585395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **1,8-diiodooctane**, a key bifunctional alkylating agent utilized in various fields, including organic synthesis, polymer chemistry, and materials science. This document details its commercial availability and typical purity levels, alongside detailed experimental protocols for its synthesis, purification, and characterization.

## Commercial Suppliers and Purity of 1,8-Diiodooctane

**1,8-Diiodooctane** is readily available from a multitude of commercial chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with gas chromatography (GC) being a common method for purity assessment. It is also frequently supplied with a copper chip stabilizer to prevent degradation.[\[1\]](#)[\[2\]](#)[\[3\]](#) Below is a summary of prominent suppliers and their stated purities for **1,8-diiodooctane**.

| Supplier                              | Stated Purity | Analytical Method | Notes                             |
|---------------------------------------|---------------|-------------------|-----------------------------------|
| Sigma-Aldrich                         | 98%           | -                 | Contains copper as stabilizer.[4] |
| TCI Chemicals                         | >95.0%        | GC                | Stabilized with a copper chip.[1] |
| LabSolutions                          | 96%           | -                 | -                                 |
| LookChem                              | 97+%          | -                 | Stabilized with copper. [5]       |
| Parchem                               | -             | -                 | Specialty chemical supplier.[6]   |
| Aladdin Scientific                    | ≥95%          | GC                | Stabilized with a copper chip.[3] |
| J & K SCIENTIFIC LTD.                 | 95.0%         | GC                | Stabilized with a copper chip.[2] |
| American Custom Chemicals Corporation | 95.00%        | -                 | -                                 |

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **1,8-diiodoctane**.

### Synthesis of 1,8-Diiodooctane

**1,8-Diiodooctane** can be synthesized via a Finkelstein reaction from the more readily available 1,8-dibromoocetane or through the iodination of 1,8-octanediol.

#### Method 1: From 1,8-Dibromoocetane

This method involves a halogen exchange reaction, which is a common and effective way to prepare iodoalkanes.

- Materials:

- 1,8-Dibromoocetane
- Sodium iodide (NaI)
- Acetone (anhydrous)

- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dibromoocetane in a minimal amount of anhydrous acetone.
- Add a stoichiometric excess (typically 2.5-3 equivalents) of sodium iodide to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is less soluble in acetone than sodium iodide.
- After the reaction is complete (typically after 12-24 hours of reflux), allow the mixture to cool to room temperature.
- Filter the mixture to remove the precipitated sodium bromide.
- Evaporate the acetone from the filtrate under reduced pressure.
- The resulting crude **1,8-diiodooctane** can then be purified as described in the following section.

### Method 2: From 1,8-Octanediol

This two-step procedure first converts the diol to a ditosylate, which is then displaced by iodide.

- Materials:

- 1,8-Octanediol
- p-Toluenesulfonyl chloride (TsCl)

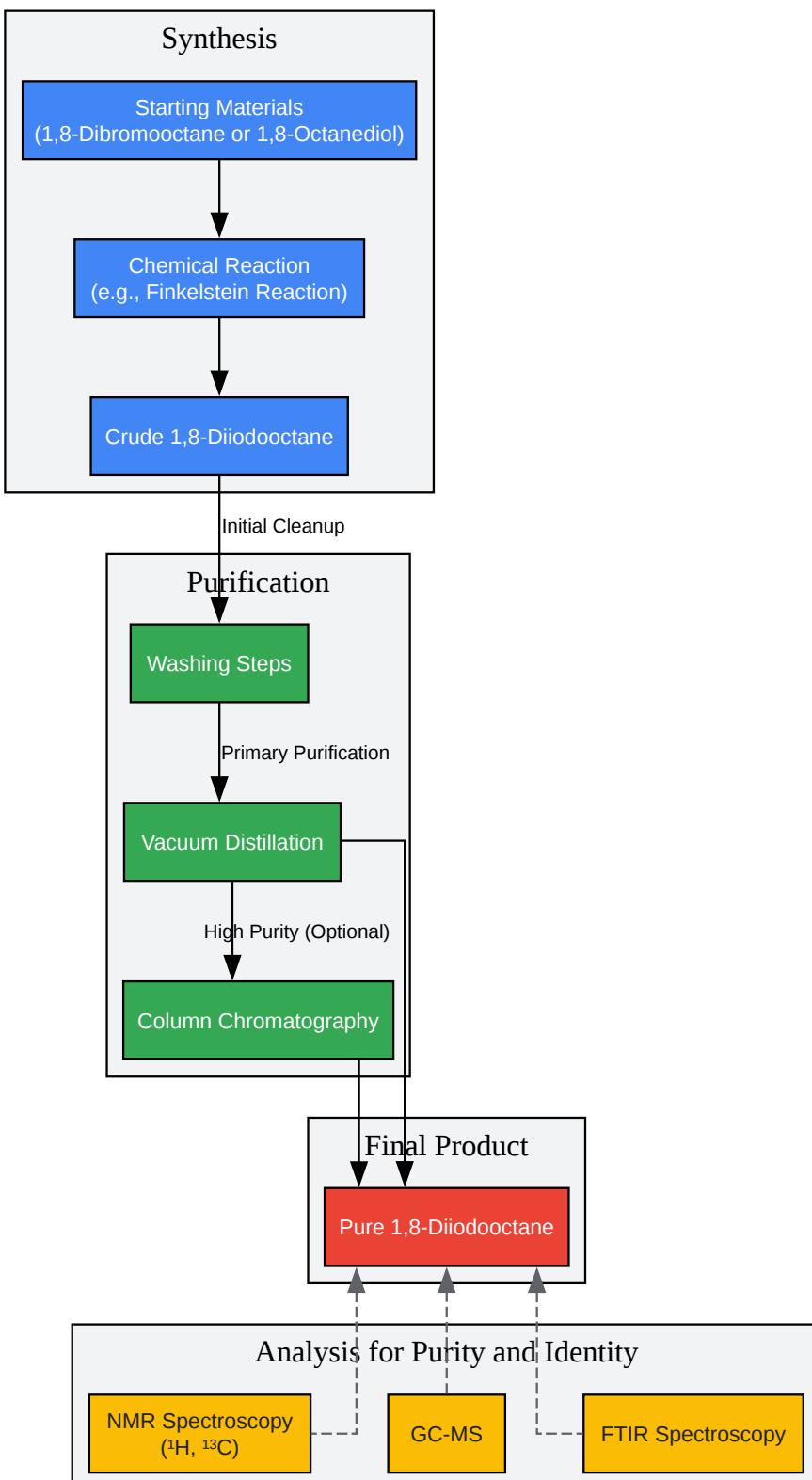
- Pyridine or triethylamine
- Dichloromethane (DCM)
- Sodium iodide (NaI)
- Acetone or Dimethylformamide (DMF)
- Procedure:
  - Tosylation: Dissolve 1,8-octanediol in dichloromethane and cool the solution in an ice bath. Add a slight excess (2.2 equivalents) of p-toluenesulfonyl chloride, followed by the slow addition of a base like pyridine or triethylamine (at least 2.2 equivalents). Stir the reaction at 0°C for a few hours and then at room temperature overnight. Wash the reaction mixture with dilute acid, water, and brine, then dry the organic layer and evaporate the solvent to obtain the crude 1,8-ditosyloctane.
  - Iodination: Dissolve the crude ditosylate in acetone or DMF and add a stoichiometric excess of sodium iodide. Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC). After cooling, precipitate the product by adding water and extract with a suitable organic solvent like diethyl ether. Wash the organic extract, dry it, and remove the solvent under reduced pressure to yield crude **1,8-diiodoctane**.

## Purification of **1,8-Diiodooctane**

The crude **1,8-diiodoctane** obtained from synthesis will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following methods:

- Distillation: Vacuum distillation is a highly effective method for purifying liquid **1,8-diiodooctane**, which has a high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing decomposition.
- Column Chromatography: For smaller scales or to remove non-volatile impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.
- Washing: The crude product can be washed with a sodium thiosulfate solution to remove any trace iodine, followed by washing with water and brine to remove any water-soluble

impurities.


## Characterization of 1,8-Diiodooctane

The purity and identity of the synthesized **1,8-diiodooctane** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum of **1,8-diiodooctane** is expected to show a triplet at approximately 3.2 ppm corresponding to the two methylene groups adjacent to the iodine atoms ( $-\text{CH}_2\text{-I}$ ). The other methylene protons will appear as multiplets in the upfield region (around 1.3-1.8 ppm).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show a signal for the carbon attached to iodine at a characteristic downfield shift (around 7 ppm). The other carbon signals will appear in the aliphatic region.
- Gas Chromatography-Mass Spectrometry (GC-MS):
  - GC: A gas chromatogram will indicate the purity of the sample, with a single major peak corresponding to **1,8-diiodooctane**.
  - MS: The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  366. The fragmentation pattern will be characteristic of a long-chain diiodoalkane, often showing loss of iodine and fragmentation of the alkyl chain.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is typically weak and appears in the far-infrared region.

## Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **1,8-diiodooctane**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1,8-Octanediol synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,8-ジブロモオクタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to 1,8-Diiodooctane: Commercial Availability, Purity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585395#commercial-suppliers-and-purity-of-1-8-diiodooctane>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)